Cas no 1219957-21-7 (4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine)

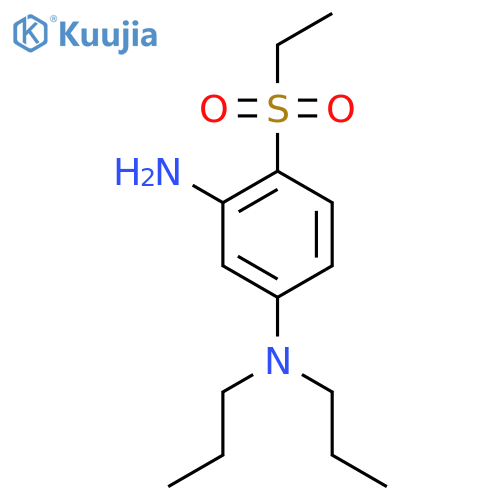

1219957-21-7 structure

商品名:4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine

CAS番号:1219957-21-7

MF:C14H24N2O2S

メガワット:284.417562484741

CID:4687178

4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine 化学的及び物理的性質

名前と識別子

-

- 4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine

- 4-(Ethylsulfonyl)-N1,N1-dipropylbenzene-1,3-diamine

- 4-(ethanesulfonyl)-1-N,1-N-dipropylbenzene-1,3-diamine

-

- インチ: 1S/C14H24N2O2S/c1-4-9-16(10-5-2)12-7-8-14(13(15)11-12)19(17,18)6-3/h7-8,11H,4-6,9-10,15H2,1-3H3

- InChIKey: MLVYDGGDIFTSAW-UHFFFAOYSA-N

- ほほえんだ: S(CC)(C1C=CC(=CC=1N)N(CCC)CCC)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 345

- トポロジー分子極性表面積: 71.8

4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E044305-125mg |

4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine |

1219957-21-7 | 125mg |

$ 230.00 | 2022-06-05 | ||

| TRC | E044305-250mg |

4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine |

1219957-21-7 | 250mg |

$ 375.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672567-5g |

4-(Ethylsulfonyl)-N1,N1-dipropylbenzene-1,3-diamine |

1219957-21-7 | 98% | 5g |

¥6078.00 | 2024-08-09 | |

| Crysdot LLC | CD12171382-5g |

4-(Ethylsulfonyl)-N1,N1-dipropylbenzene-1,3-diamine |

1219957-21-7 | 95+% | 5g |

$446 | 2024-07-23 |

4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1219957-21-7 (4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬